

In-Depth Technical Guide: 4-tert-Butylphthalic Anhydride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-tert-Butylphthalic anhydride

Cat. No.: B1266167

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **4-tert-butylphthalic anhydride**, with a focus on its physicochemical properties and synthetic methodologies. While the definitive crystal structure of **4-tert-butylphthalic anhydride** has not been reported in publicly accessible crystallographic databases, this document offers a comparative analysis of the crystal structures of related phthalic anhydride derivatives. This comparative approach aims to provide researchers with valuable insights into the potential solid-state arrangement of the title compound, which is crucial for understanding its material properties and applications in drug development and materials science.

Introduction

4-tert-Butylphthalic anhydride is a substituted derivative of phthalic anhydride, an important industrial chemical. The introduction of a bulky tert-butyl group on the aromatic ring is expected to significantly influence its physical and chemical properties, including its solubility, melting point, and reactivity. In the context of drug development, phthalic anhydride derivatives are utilized as intermediates in the synthesis of various pharmacologically active molecules. The solid-state structure of these intermediates can impact reaction kinetics, product purity, and the overall efficiency of synthetic processes.

Statement on Crystal Structure: As of the latest available data, a solved single-crystal X-ray structure for **4-tert-butylphthalic anhydride** has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or other publicly available crystallographic databases. Therefore, this guide presents a summary of its known physicochemical properties and provides a comparative analysis of the crystal structures of closely related compounds.

Physicochemical Properties of 4-tert-Butylphthalic Anhydride

The known quantitative data for **4-tert-butylphthalic anhydride** are summarized in the table below for easy reference.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₂ O ₃	Sigma-Aldrich
Molecular Weight	204.22 g/mol	Sigma-Aldrich
Appearance	White to almost white powder or crystals	TCI
Melting Point	70-75 °C	Sigma-Aldrich
Assay	≥95%	Sigma-Aldrich
InChI	1S/C12H12O3/c1-12(2,3)7-4-5-8-9(6-7)11(14)15-10(8)13/h4-6H,1-3H3	Sigma-Aldrich
SMILES	CC(C)(C)c1ccc2C(=O)OC(=O)c2c1	Sigma-Aldrich

Synthesis and Crystallization

General Synthetic Approach

Substituted phthalic anhydrides are commonly synthesized through a multi-step process starting from a Diels-Alder reaction, followed by an aromatization step. A plausible synthetic route to **4-tert-butylphthalic anhydride** is outlined below.

- **Diels-Alder Reaction:** A substituted diene is reacted with a suitable dienophile, such as maleic anhydride, in an appropriate solvent. The reaction mixture is typically heated to facilitate the cycloaddition.
- **Intermediate Isolation:** The resulting substituted tetrahydrophthalic anhydride intermediate is isolated, often by precipitation or crystallization from the reaction mixture.
- **Aromatization:** The isolated intermediate is then dehydrogenated to form the aromatic phthalic anhydride derivative. This can be achieved using various reagents, such as bromine in the presence of a catalytic amount of an acid acceptor (e.g., dimethylformamide or pyridine), or by heating with a catalyst like palladium on carbon.
- **Purification:** The final product, **4-tert-butylphthalic anhydride**, is purified by techniques such as recrystallization or sublimation.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or by slow cooling of a hot, saturated solution. For phthalic anhydride and its derivatives, common crystallization solvents include petroleum ether, benzene, and ethanol-water mixtures. The choice of solvent can significantly influence the crystal habit and quality.

Comparative Crystallographic Analysis

To provide insight into the potential crystal packing of **4-tert-butylphthalic anhydride**, the crystallographic data for the parent phthalic anhydride and two of its substituted derivatives are presented below. The introduction of different substituents on the aromatic ring can lead to variations in the unit cell dimensions and space group, reflecting changes in intermolecular interactions.

Compound	Phthalic Anhydride	4-Methylphthalic Anhydride	Tetraphenylphthalic Anhydride
Molecular Formula	C ₈ H ₄ O ₃	C ₉ H ₆ O ₃	C ₃₂ H ₂₀ O ₃
Molecular Weight	148.12 g/mol	162.14 g/mol	452.50 g/mol
Crystal System	Orthorhombic	Not Available	Monoclinic
Space Group	Pn2 ₁ a	Not Available	P2 ₁ /c
a (Å)	13.56	Not Available	16.234
b (Å)	5.37	Not Available	9.778
c (Å)	7.89	Not Available	14.881
α (°)	90	Not Available	90
β (°)	90	Not Available	108.35
γ (°)	90	Not Available	90
Volume (Å ³)	573.4	Not Available	2239.3
Z	4	Not Available	4
CCDC No.	118515	Not Available	943898

Data for 4-Methylphthalic Anhydride was not found in the searched crystallographic databases.

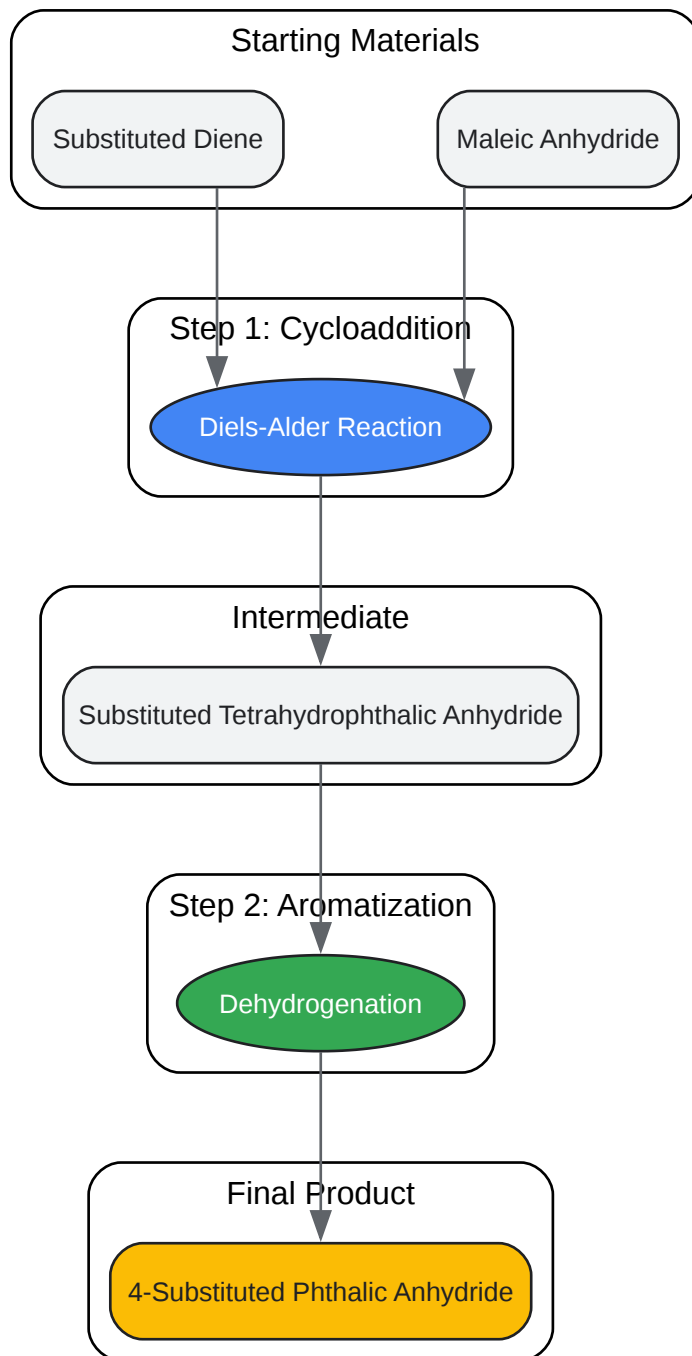
The bulky phenyl groups in tetraphenylphthalic anhydride lead to a significantly larger unit cell volume and a different crystal system compared to the parent phthalic anhydride. It is reasonable to hypothesize that the tert-butyl group in **4-tert-butylphthalic anhydride** would also lead to a distinct packing arrangement, likely with a larger unit cell than phthalic anhydride, to accommodate the sterically demanding substituent.

Visualizations

Synthetic Workflow

The following diagram illustrates a general synthetic workflow for the preparation of a 4-substituted phthalic anhydride.

General Synthesis of 4-Substituted Phthalic Anhydrides



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Caption: General synthetic workflow for 4-substituted phthalic anhydrides.

Conclusion

This technical guide has summarized the available physicochemical data for **4-tert-butylphthalic anhydride** and presented a plausible synthetic route. In the absence of a determined crystal structure for the title compound, a comparative analysis of related phthalic anhydride derivatives has been provided to offer insights into its potential solid-state characteristics. Further experimental work, specifically single-crystal X-ray diffraction analysis, is required to definitively elucidate the crystal structure of **4-tert-butylphthalic anhydride**. Such data would be invaluable for researchers in materials science and drug development, enabling a more profound understanding of its structure-property relationships.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com